molecular formula C27H57AsS B14535830 Trinonyl(sulfanylidene)-lambda~5~-arsane CAS No. 62203-84-3

Trinonyl(sulfanylidene)-lambda~5~-arsane

Cat. No.: B14535830
CAS No.: 62203-84-3
M. Wt: 488.7 g/mol
InChI Key: KNMDIUFPWVOQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trinonyl(sulfanylidene)-λ⁵-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (denoted by λ⁵) bonded to three nonyl groups (C₉H₁₉) and a sulfanylidene group (S=). The λ⁵ designation adheres to IUPAC nomenclature for hypervalent compounds, where the arsenic atom exceeds its typical trivalent bonding state . The sulfanylidene substituent introduces a sulfur double bond (S=As), distinguishing it from sulfide (S–As) or oxide (O=As) derivatives.

Properties

CAS No.

62203-84-3

Molecular Formula

C27H57AsS

Molecular Weight

488.7 g/mol

IUPAC Name

tri(nonyl)-sulfanylidene-λ5-arsane

InChI

InChI=1S/C27H57AsS/c1-4-7-10-13-16-19-22-25-28(29,26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3

InChI Key

KNMDIUFPWVOQAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[As](=S)(CCCCCCCCC)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trinonyl(sulfanylidene)-lambda~5~-arsane typically involves the reaction of nonyl lithium with arsenic trichloride, followed by the introduction of a sulfanylidene group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps to ensure purity and yield. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trinonyl(sulfanylidene)-lambda~5~-arsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and sulfones.

    Reduction: Reduction reactions can convert the compound into lower oxidation state arsenic compounds.

    Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions include various arsenic oxides, sulfones, and substituted organoarsenic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trinonyl(sulfanylidene)-lambda~5~-arsane has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Trinonyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of specific biochemical pathways. The sulfanylidene group plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Comparison with Similar λ⁵-Arsane Derivatives

Structural and Substituent Variations

Key Compounds:

Trimethyl-λ⁵-arsanimine [(CH₃)₃As=NH]:

  • Substituents: Three methyl groups and an imine (NH) group.
  • Bonding: The arsenic center is λ⁵, with a double bond to nitrogen instead of sulfur.
  • Reactivity: The imine group may facilitate nucleophilic attacks, contrasting with the electrophilic sulfanylidene group in the target compound .

Tris(tert-butyldimethylsilyloxy)arsane [(t-BuMe₂SiO)₃As]: Substituents: Bulky tert-butyldimethylsilyloxy groups. Stability: Steric hindrance from bulky substituents likely enhances thermal stability compared to linear nonyl groups in Trinonyl(sulfanylidene)-λ⁵-arsane .

Dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ⁵-arsane [As(S=)(S-PbEt₃)(CH₃)₂]: Substituents: Methyl groups, a sulfanylidene group, and a triethylplumbylsulfanyl (PbEt₃S–) moiety. Applications: May exhibit unique electrochemical properties due to Pb–As synergies, unlike the purely organic nonyl groups in the target compound .

Bonding and Electronic Effects

  • Sulfanylidene (S=) vs. Imine (NH) :
    Sulfur’s electronegativity (2.58) is lower than nitrogen’s (3.04), making the sulfanylidene group less polarizable. This could reduce Lewis acidity at the arsenic center compared to imine-containing analogs .
  • Nonyl Groups vs. In contrast, methyl or silyl groups offer steric or electronic modulation for tailored reactivity .

Data Table: Comparative Analysis

Compound Molecular Formula Substituents Bonding Type Notable Properties
Trinonyl(sulfanylidene)-λ⁵-arsane C₂₇H₅₃AsS 3 C₉H₁₉, 1 S= λ⁵-As, S=As High lipophilicity
Trimethyl-λ⁵-arsanimine C₃H₉AsN 3 CH₃, 1 NH λ⁵-As, NH=As Polar, nucleophilic
Tris(t-BuMe₂SiO)arsane C₂₇H₅₇AsO₃Si₃ 3 t-BuMe₂SiO λ⁵-As, As–O Steric hindrance, thermal stability
Dimethyl-sulfanylidene-triethylplumbylsulfanyl-λ⁵-arsane C₈H₂₀AsPbS₂ 2 CH₃, 1 S=, 1 PbEt₃S– λ⁵-As, S=As, As–Pb Heavy-metal interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.